A Technical Guide to tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate: A Chiral Building Block in Modern Drug Discovery
A Technical Guide to tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The physicochemical properties of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate are crucial for its handling, reactivity, and pharmacokinetic profiling in drug development. Below is a summary of its key properties, with some values estimated based on closely related analogs due to the limited availability of experimental data for this specific enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | General carbamate properties |
| CAS Number | Not assigned for (1S)-enantiomer. (1R)-enantiomer: 1895382-85-0. | [1] |
Synthetic Strategies
The enantioselective synthesis of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate is a critical aspect of its utility. The primary challenge lies in establishing the chiral center at the C1 position. Several synthetic approaches can be envisioned, primarily revolving around the asymmetric synthesis of (S)-2-aminocyclopentanone or the resolution of a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
One of the most direct routes involves the use of a chiral starting material. For instance, a chiral amino acid or a derivative can be used to construct the cyclopentanone ring with the desired stereochemistry.
Caption: Asymmetric synthesis workflow.
A plausible synthetic sequence could begin with a derivative of D-glutamic acid, which possesses the required stereocenter. Through a series of transformations including cyclization, reduction, and oxidation, the chiral cyclopentanone core can be formed. The final step would involve the protection of the amine with a tert-butoxycarbonyl (Boc) group.
Resolution of Racemic Mixtures
An alternative strategy is the synthesis of a racemic mixture of 2-(tert-butoxycarbonylamino)cyclopentanone, followed by chiral resolution. This can be achieved through several methods:
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Diastereomeric Salt Formation: Reaction with a chiral resolving agent, such as a chiral carboxylic acid or amine, forms diastereomeric salts that can be separated by crystallization.
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Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze one of the enantiomers, allowing for their separation.
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Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers.
Caption: Chiral resolution workflow.
A practical synthesis of a related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, involved the resolution of the racemic mixture with 10-camphorsulfonic acid, providing access to both enantiomers in multigram quantities without the need for chromatography.[2]
Spectral Characterization
The structural elucidation of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate relies on standard spectroscopic techniques. While experimental data for this specific compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | br s | 1H | NH |
| ~4.0-4.2 | m | 1H | CH-NHBoc |
| ~2.2-2.5 | m | 2H | CH₂ adjacent to C=O |
| ~1.8-2.1 | m | 4H | Ring CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
Expected signals would include a carbonyl carbon (~210-220 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methine carbon bearing the carbamate (~55-60 ppm), and several signals for the cyclopentane and tert-butyl methyl carbons in the aliphatic region.
Infrared (IR) Spectroscopy:
Key vibrational bands would be expected for the N-H stretch (~3300-3400 cm⁻¹), the ketone C=O stretch (~1740 cm⁻¹), and the carbamate C=O stretch (~1680-1700 cm⁻¹).
Applications in Drug Discovery and Development
The true value of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate lies in its application as a chiral building block for the synthesis of high-value pharmaceutical targets. The cyclopentane scaffold is a common motif in many biologically active molecules, and the presence of a protected amine at a chiral center allows for the introduction of diverse functionalities with precise stereochemical control.
Kinase Inhibitors
Chiral aminocyclopentane derivatives are key components of several kinase inhibitors. For example, tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate is a precursor for the synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases.[3] The defined stereochemistry is critical for the interaction of the final molecule with the kinase active site.
Antiviral Agents
The cyclopentane ring is a well-established bioisostere for the ribose sugar in nucleoside analogs. This has led to the development of numerous carbocyclic nucleosides with potent antiviral activity. The synthesis of such compounds often relies on chiral cyclopentenyl or cyclopentyl amines as key intermediates. While direct use of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate in published antiviral drugs is not prominent, its structural motifs are highly relevant. For instance, related cyclopentane derivatives have been explored for the development of agents against HIV and other viruses.[4]
Caption: Role as a key intermediate.
Other Therapeutic Areas
The versatility of the aminocyclopentane scaffold extends to other therapeutic areas. For instance, derivatives have been investigated as inhibitors of the menin-MLL interaction, a target in acute leukemia.[3] The ability to readily modify the amine functionality after deprotection of the Boc group allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets.
Safety and Handling
As a laboratory chemical, tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not available, data from closely related compounds such as other carbamates and cyclopentanone derivatives can provide guidance.
General Hazards:
-
Skin and Eye Irritation: Carbamates and cyclic ketones can be irritating to the skin and eyes.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
-
For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Conclusion
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the versatility of its functional groups make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. While the availability of detailed experimental data for this specific enantiomer is limited, the wealth of information on related compounds provides a solid foundation for its synthesis, characterization, and application. As the demand for new and improved therapeutics continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox cannot be overstated.
References
-
CP Lab Safety. tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate, min 97%, 1 gram. Accessed January 23, 2026. [Link]
-
American Elements. tert-Butyl (3-oxocyclopentyl)carbamate | CAS 847416-99-3. Accessed January 23, 2026. [Link]
-
PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. Accessed January 23, 2026. [Link]
-
PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Accessed January 23, 2026. [Link]
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Published August 6, 2025. [Link]
- Supporting Inform
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Accessed January 23, 2026. [Link]
-
Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Accessed January 23, 2026. [Link]
-
Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. Published October 28, 2010. [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Accessed January 23, 2026.
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Accessed January 23, 2026. [Link]
-
ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Accessed January 23, 2026. [Link]
- JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Accessed January 23, 2026. https://www.jocpr.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Accessed January 23, 2026.
Sources
- 1. 586961-34-4|tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate|CAS 586961-34-4 [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
